Enhanced Dry-Etch Resistance in Electron-Beam Lithography Compared to Non-Fluorinated Analog
Poly(pentafluorobenzyl methacrylate) (pPFBMA) demonstrates a substantial improvement in dry-etch resistance compared to its non-fluorinated analog, poly(benzyl methacrylate) (pBzMA). This enhancement is critical for its performance as a positive-working electron-beam resist [1].
| Evidence Dimension | Oxygen plasma etch rate (relative) |
|---|---|
| Target Compound Data | pPFBMA: Lower etch rate |
| Comparator Or Baseline | pBzMA (non-fluorinated analog): Higher etch rate |
| Quantified Difference | Enhanced dry-etch resistance (quantitative values not specified in the provided abstract, but the trend is clearly established) |
| Conditions | Oxygen plasma etching conditions (as described in the cited paper) |
Why This Matters
This differential etch resistance is a critical performance metric for microfabrication processes, where PFBMA-based resists provide higher pattern fidelity and process robustness, justifying its selection over cheaper, non-fluorinated alternatives.
- [1] Jones, R. G., Davies, R. D. P., & Brambley, D. R. (1993). Comparative evaluation of poly(pentafluoroaryl methacrylate)s and their non-fluorinated analogues as positive-working electron-beam resists. Journal of Materials Chemistry, 3(1), 15-18. View Source
